molecular formula C14H11N3O2 B13690337 5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13690337
M. Wt: 253.26 g/mol
InChI Key: SMKMRZLIHPYOCY-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a high-value heterocyclic organic compound of significant interest in material science and medicinal chemistry research. This compound belongs to the imidazo[1,2-a]pyridine family, a scaffold renowned for its diverse biological and chemical properties. In corrosion science, closely related nitrophenyl-substituted imidazopyridine derivatives have demonstrated exceptional performance as mixed-type corrosion inhibitors for steel in aggressive acidic environments, achieving protection efficiencies exceeding 91% by forming a robust inhibitive layer on metal surfaces . The mechanism of action involves the adsorption of the inhibitor molecule onto the metal surface, primarily through the interaction of heteroatoms and the conjugated system with iron d-orbitals, which follows a Langmuir adsorption isotherm model . In pharmaceutical research, the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery due to its resemblance to purines, allowing it to interact with various biological targets . This structural motif is found in compounds with a wide range of reported biological activities, including antitumor, antimicrobial, and central nervous system effects, making it a valuable scaffold for developing new therapeutic agents . Our product is supplied as a high-purity compound strictly for Research Use Only. It is intended for laboratory research applications and is not classified as a drug, pharmaceutical, or cosmetic. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O2/c1-10-4-2-7-14-15-13(9-16(10)14)11-5-3-6-12(8-11)17(18)19/h2-9H,1H3

InChI Key

SMKMRZLIHPYOCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Two-Component Cyclization of 2-Aminopyridines and Phenacyl Bromides

One of the most efficient and widely used methods for synthesizing 2-arylimidazo[1,2-a]pyridines involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides under basic catalysis.

  • Procedure : Substituted 2-aminopyridine (2.0 mmol) is dissolved in a solvent such as aqueous ethanol (1:1 v/v), to which substituted phenacyl bromide (2.0 mmol) is added. A base catalyst, commonly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added dropwise. The reaction proceeds at room temperature with stirring, and the progress is monitored by thin-layer chromatography (TLC).

  • Catalyst and Solvent : DBU catalysis in green solvents like aqueous ethanol has been shown to provide high yields (65–94%) with broad substrate tolerance, including electron-withdrawing groups such as nitro substituents on the phenyl ring.

  • Yields and Scope : Electron-withdrawing substituents like 3-nitro on the phenyl ring afford yields in the range of 72–79%. The method tolerates various substitutions on both the aminopyridine and phenacyl bromide components, making it suitable for synthesizing 5-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine by using 2-amino-5-methylpyridine and 3-nitrophenacyl bromide.

One-Pot Condensation Using Acetophenones and 2-Aminopyridines

An alternative approach involves the condensation of substituted acetophenones with 2-aminopyridines in the presence of iodine and ionic liquids under ultrasound irradiation.

  • Procedure : 2-Aminopyridine and substituted acetophenone (e.g., 3-nitroacetophenone) are reacted in the presence of iodine and a catalytic amount of ionic liquid [BMIM]BF4 under ultrasound at mild temperatures (30–45 °C). After initial condensation, a base such as potassium carbonate or sodium hydroxide is added to complete the cyclization.

  • Reaction Conditions and Yields : Using 2 equivalents of base and ultrasound assistance, yields of up to 82% have been reported for 2-phenylimidazo[1,2-a]pyridine derivatives. The method is advantageous due to mild conditions, shorter reaction times, and environmentally friendly protocols.

  • Applicability : This method can be adapted for preparing 5-methyl substituted derivatives by employing 2-amino-5-methylpyridine and 3-nitroacetophenone as starting materials.

Domino A3-Coupling Reaction Catalyzed by Copper Salts

A more recent and green synthetic route involves a domino A3-coupling reaction among 2-aminopyridines, aldehydes, and alkynes catalyzed by copper sulfate and sodium ascorbate.

  • Procedure : The reaction mixture contains 2-aminopyridine, an aldehyde (e.g., 3-nitrobenzaldehyde), and an alkyne derivative, with 10 mol% CuSO4·5H2O and 20 mol% sodium ascorbate as catalysts. The mixture is stirred at 50 °C for 6–16 hours. After completion, the product is extracted and purified by column chromatography.

  • Advantages : This method is efficient, environmentally sustainable, and provides good yields of imidazo[1,2-a]pyridine derivatives with various substitutions, including nitro groups on the aryl ring.

Detailed Synthetic Route for this compound

Starting Materials

Compound Role Typical Source or Preparation
2-Amino-5-methylpyridine Aminopyridine component Commercially available or synthesized
3-Nitrophenacyl bromide Phenacyl bromide with nitro substituent Prepared by bromination of 3-nitroacetophenone

Stepwise Procedure (DBU-Catalyzed Cyclization)

Step Description Conditions Expected Outcome
1 Dissolve 2-amino-5-methylpyridine (2 mmol) in 10 mL aqueous ethanol (1:1 v/v) Room temperature Clear solution
2 Add 3-nitrophenacyl bromide (2 mmol) Stirring at room temperature Formation of intermediate
3 Add DBU (4 mmol) dropwise Stir for 2–4 hours, monitor by TLC Cyclization to imidazo[1,2-a]pyridine core
4 Workup: Extract with ethyl acetate, wash, dry, and purify by column chromatography Standard organic workup Pure this compound
  • Yields : Literature reports yields in the range of 70–79% for nitro-substituted aryl derivatives using this method.

Alternative Method Using Ultrasound-Assisted One-Pot Synthesis

Step Description Conditions Expected Outcome
1 Mix 2-amino-5-methylpyridine and 3-nitroacetophenone with iodine and [BMIM]BF4 ionic liquid Ultrasound irradiation at 30–35 °C for 2.5 h Formation of imine intermediate
2 Add potassium carbonate (2 equiv.) Ultrasound at 40–45 °C for 20 min Cyclization to imidazo[1,2-a]pyridine core
3 Workup and purification Organic extraction and chromatography Pure target compound with yields up to 80%
  • Advantages : This method reduces reaction time and temperature, improves atom economy, and uses greener solvents.

Analytical Data and Characterization

Typical characterization data for this compound include:

Analysis Technique Observations
Melting Point Expected in the range of 190–210 °C depending on purity and substitution pattern
IR Spectroscopy Characteristic bands: C-H (aromatic) ~3130 cm⁻¹, C=N stretch ~1660 cm⁻¹, Nitro groups ~1520–1350 cm⁻¹
¹H NMR (CDCl₃) Aromatic protons between δ 6.8–8.6 ppm; methyl singlet near δ 2.3 ppm
¹³C NMR (CDCl₃) Signals corresponding to aromatic carbons, methyl carbon at ~21 ppm
Mass Spectrometry Molecular ion peak consistent with molecular weight (~calculated for C15H12N4O2)

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Time Yield (%) Notes
DBU-catalyzed cyclization 2-Amino-5-methylpyridine + 3-nitrophenacyl bromide DBU Aqueous ethanol (1:1) Room temperature 2–4 hours 70–79 Broad substrate scope, mild conditions
Ultrasound-assisted one-pot synthesis 2-Amino-5-methylpyridine + 3-nitroacetophenone + iodine + ionic liquid Iodine + [BMIM]BF4 + K2CO3 Ionic liquid + ultrasound 30–45 °C ~3 hours Up to 82 Green, mild, efficient
Domino A3-coupling (Cu-catalyzed) 2-Aminopyridine + 3-nitrobenzaldehyde + alkyne CuSO4·5H2O + sodium ascorbate Water/organic mix 50 °C 6–16 hours Good Environmentally sustainable

Chemical Reactions Analysis

1.1. Ultrasound-Assisted Cyclization

A highly efficient one-pot synthesis employs 5-methyl-2-aminopyridine and 3-nitroacetophenone under ultrasound irradiation (30–35°C, 2.5 hours) with iodine (1.2 equiv) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄, 20 mol%) as catalysts. Post-treatment with K₂CO₃ (4.0 equiv) under ultrasound (40–45°C, 20 minutes) yields the target compound in 82% isolated yield .

Key Reaction Parameters

ComponentQuantity/EquivRole
5-Methyl-2-aminopyridine2.3 equivNucleophile
3-Nitroacetophenone1.0 equivElectrophile
Iodine1.2 equivOxidant/Catalyst
[BMIM]BF₄20 mol%Ionic liquid catalyst

1.2. Copper-Catalyzed Aerobic Oxidation

A CuI-catalyzed aerobic oxidative cyclization between 5-methyl-2-aminopyridine and 3-nitroacetophenone proceeds via an Ortoleva-King mechanism. The reaction tolerates a broad range of functional groups and achieves 71–78% yields under ambient oxygen conditions .

Mechanistic Highlights

  • Enamine formation : Condensation of aminopyridine and ketone.

  • Oxidative cyclization : CuI facilitates C–N bond formation, forming the imidazo[1,2-a]pyridine core.

  • Aromatization : Elimination of water completes the heterocycle.

2.1. Nitro Group Reduction

The 3-nitrophenyl group can be selectively reduced to an amine using H₂/Pd-C in ethanol, yielding 5-methyl-2-(3-aminophenyl)imidazo[1,2-a]pyridine. This intermediate serves as a precursor for further derivatization (e.g., acylation, sulfonylation) .

Conditions

  • Catalyst : 10% Pd-C (5 mol%)

  • Solvent : Ethanol, 50°C, 6 hours

  • Yield : 85–90%

2.2. Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in acetonitrile .

Example Reaction

text
5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine + NBS → 3-Bromo-5-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Conditions : NBS (1.1 equiv), CH₃CN, 25°C, 2 hours
Yield : 65%

3.1. Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 285°C , indicating robustness under standard reaction conditions .

3.2. Acid/Base Sensitivity

  • Acidic conditions : Stable in dilute HCl (1 M) at 25°C for 24 hours.

  • Basic conditions : Decomposition observed in NaOH (1 M) due to nitro group hydrolysis .

4.1. Suzuki–Miyaura Coupling

The brominated derivative (3-bromo-5-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine) participates in cross-coupling reactions with arylboronic acids, enabling access to biaryl-substituted analogs .

Representative Example

ComponentConditionsYield
3-Bromo derivative + Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C72%

4.2. Biological Activity Derivatives

The nitro group’s reduction to an amine enables the synthesis of acetylcholinesterase (AChE) inhibitors. For example, 5-methyl-2-(3-aminophenyl)imidazo[1,2-a]pyridine shows IC₅₀ = 0.2 μM against electric eel AChE, comparable to donepezil .

Comparative Reaction Yields

MethodCatalyst SystemYield (%)
Ultrasound-assisted cyclizationI₂/[BMIM]BF₄/K₂CO₃82
CuI aerobic oxidationCuI/O₂71–78
Thermal cyclizationI₂ (neat, 120°C)45–53

Challenges and Limitations

  • Regioselectivity : Competing formation of 7-methyl isomers requires careful control of reaction parameters .

  • Nitro group stability : Harsh reducing conditions (e.g., LiAlH₄) may degrade the imidazo[1,2-a]pyridine core .

Scientific Research Applications

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent positions and side-chain moieties. Key comparisons include:

Compound Substituents Key Activity IC50 (µM) Reference
5-Methyl-2-(3-nitrophenyl)-imidazo[1,2-a]pyridine Methyl (C5), 3-nitrophenyl (C2) Not explicitly reported; inferred structural relevance N/A
Compound 2h Biphenyl side chain, methyl (R4) AChE inhibition 79
Compound 2c Methyl (R3), adamantyl side chain AChE inhibition 270
Compound 2j 3,4-Dichlorophenyl side chain BChE inhibition 65
Pyridino[1,2-a]imidazo[5,4-b]indole Tricyclic structure Antihypertensive activity N/A
  • Substituent Position : The methyl group at position 5 in the target compound distinguishes it from derivatives with substituents at positions R2, R3, or R4 (e.g., Compound 2h with R4-methyl shows strong AChE inhibition). Methyl groups at these positions modulate steric and electronic interactions with enzyme active sites .
  • Aryl Side Chains : The 3-nitrophenyl group at C2 introduces electron-withdrawing effects, contrasting with biphenyl or adamantyl side chains in other derivatives. Biphenyl moieties enhance AChE inhibition (e.g., Compound 2h), while phenyl derivatives are inactive .

Pharmacokinetic Considerations

Biological Activity

5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has attracted attention due to its potential therapeutic applications in various medical fields, including oncology and neurology. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methyl group and a nitrophenyl substituent on the imidazo[1,2-a]pyridine core. The presence of these functional groups is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted that modifications in the imidazo[1,2-a]pyridine scaffold could enhance anticancer activity against leukemia cells, suggesting that this compound may also possess similar effects due to its structural characteristics .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been linked to its interaction with microbial enzymes. In vitro studies have shown that certain derivatives can effectively combat resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored in various models. For instance, compounds have been reported to suppress key inflammatory pathways such as NF-κB and STAT3 in cancer cell lines . This suggests a possible therapeutic role for this compound in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that modifications at specific positions can significantly impact their biological activities. The introduction of electron-withdrawing groups like nitro can enhance potency against certain targets while also affecting solubility and bioavailability .

Modification Effect on Activity
Methyl GroupEnhances lipophilicity
Nitro GroupIncreases potency against cancer cells
Phenyl SubstituentsAlters binding affinity to target enzymes

Case Study 1: Anticancer Efficacy

A study investigating various imidazo[1,2-a]pyridine derivatives found that specific modifications led to enhanced efficacy against acute myeloid leukemia (AML) cell lines. The compound's ability to induce apoptosis was linked to its structural features .

Case Study 2: Antimicrobial Potential

In another research effort, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against drug-resistant bacterial strains. Results indicated that certain analogs exhibited significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or sequential coupling strategies. For example, imidazo[1,2-a]pyridine derivatives can be synthesized via catalytic one-pot reactions using aldehydes, amines, and ketones, with DMSO as a methyl donor and K2S2O8/I2 as catalysts . Solvent selection (e.g., methanol/water mixtures) and microwave-assisted heating can improve yields (e.g., 55–67% for related compounds) . Purity is optimized via column chromatography or recrystallization, monitored by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Structural confirmation relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To assign proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon frameworks .
  • IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm<sup>-1</sup>, nitro group at ~1520 cm<sup>-1</sup>) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C14H11N3O2 at m/z 258.20) .

Q. What biological activities are associated with this compound, and how are they assayed?

  • Methodological Answer : Reported activities include antimicrobial, anticancer, and enzyme inhibition (e.g., tubulin polymerization, NF-κB). Assays involve:

  • In vitro testing : MIC (minimum inhibitory concentration) against bacterial/fungal strains .
  • Cell viability assays : MTT or SRB protocols for anticancer activity .
  • Enzyme inhibition : Fluorometric/colorimetric readouts (e.g., autotaxin inhibition IC50 values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst screening : Mn-mediated domino reactions improve cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity .
  • Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., 100–120°C for 1–2 hours) .
  • Scale-up : Continuous flow reactors minimize batch variability .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Methodological Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in viability assays) .
  • Structural analogs : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-methoxyphenyl on potency) .
  • Target selectivity : Use kinase profiling panels to validate specificity .

Q. What computational methods are used to predict the bioactivity and binding modes of this compound?

  • Methodological Answer :

  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group electrophilicity) .
  • Molecular docking : Simulate interactions with targets like tubulin (PDB ID: 1SA0) or NF-κB (PDB ID: 1NFI) .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for nitro groups) .

Q. How do structure-activity relationship (SAR) studies guide the design of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Key SAR insights include:

  • Nitro group positioning : 3-Nitrophenyl enhances π-π stacking with hydrophobic enzyme pockets .
  • Methyl substitution : 5-Methyl improves metabolic stability by reducing CYP450 oxidation .
  • Heterocyclic fusion : Benzoimidazo[1,2-a]pyridine derivatives show amplified anticancer activity .

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